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molecular formula C23H24N2 B3051258 1-Tritylpiperazine CAS No. 32422-96-1

1-Tritylpiperazine

Cat. No. B3051258
M. Wt: 328.4 g/mol
InChI Key: LAZQWLMVJAIYFE-UHFFFAOYSA-N
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Patent
US04576749

Procedure details

To a solution of piperazine (25.9 g, 0.30 mol) in tetrahydrofuran (300 ml) at 0° C. was added triphenylmethyl chloride (27.9 g, 0.10 mol). The reaction was stirred for 48 hours at room temperature. The product was extracted from aqueous sodium carbonate with three portions of ether. The combined organic layers were washed with three portions of water, dried with sodium sulfate, and the volatiles were then evaporated. The residue was subjected to chromatography on silica (LPS-1) (eluting with 90:10:4 ether/acetonitrile/triethylamine) to yield 7.62 g of N-tritylpiperazine.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7]1([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O1CCCC1>[C:13]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
27.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted from aqueous sodium carbonate with three portions of ether
WASH
Type
WASH
Details
The combined organic layers were washed with three portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles were then evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.62 g
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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